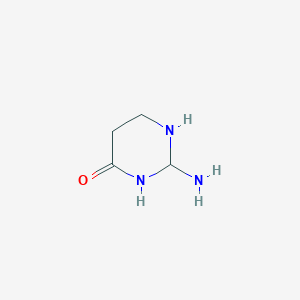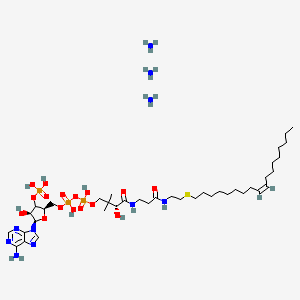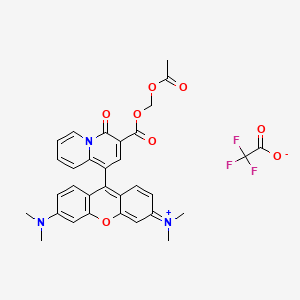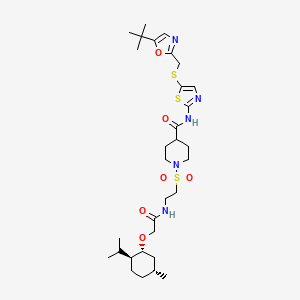
Lenalidomide 4'-PEG3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide 4’-PEG3-amine (dihydrochloride) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed for use in proteolysis-targeting chimeras (PROTACs), which are molecules that induce the degradation of target proteins. Lenalidomide 4’-PEG3-amine (dihydrochloride) incorporates a polyethylene glycol (PEG) linker and a terminal amine, making it suitable for conjugation to various protein ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-PEG3-amine (dihydrochloride) involves multiple steps:
Starting Material: Lenalidomide is used as the starting material.
PEG Linker Attachment: The PEG linker is attached to the lenalidomide molecule through a series of reactions involving amide bond formation.
Terminal Amine Introduction: The terminal amine is introduced via nucleophilic substitution reactions.
Dihydrochloride Formation: The final product is converted to its dihydrochloride salt form through treatment with hydrochloric acid
Industrial Production Methods: Industrial production of Lenalidomide 4’-PEG3-amine (dihydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Types of Reactions:
Oxidation: Lenalidomide 4’-PEG3-amine (dihydrochloride) can undergo oxidation reactions, particularly at the amine and PEG linker sites.
Reduction: Reduction reactions can occur at the carbonyl groups present in the lenalidomide core structure.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the terminal amine
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Formation of N-oxides or PEG chain cleavage products.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups
Aplicaciones Científicas De Investigación
Lenalidomide 4’-PEG3-amine (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating cancers and other diseases by degrading disease-related proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mecanismo De Acción
Lenalidomide 4’-PEG3-amine (dihydrochloride) functions by recruiting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker and terminal amine allow for the conjugation of various ligands, enabling the selective degradation of specific proteins .
Comparación Con Compuestos Similares
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Iberdomide: A newer compound with improved efficacy in certain conditions .
Uniqueness: Lenalidomide 4’-PEG3-amine (dihydrochloride) is unique due to its incorporation of a PEG linker and terminal amine, making it highly versatile for conjugation in PROTAC applications. This allows for the targeted degradation of a wide range of proteins, offering significant advantages in therapeutic development .
Propiedades
Fórmula molecular |
C21H32Cl2N4O6 |
|---|---|
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
3-[7-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H30N4O6.2ClH/c22-6-8-29-10-12-31-13-11-30-9-7-23-17-3-1-2-15-16(17)14-25(21(15)28)18-4-5-19(26)24-20(18)27;;/h1-3,18,23H,4-14,22H2,(H,24,26,27);2*1H |
Clave InChI |
ZJNXHHVMOYSOIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)

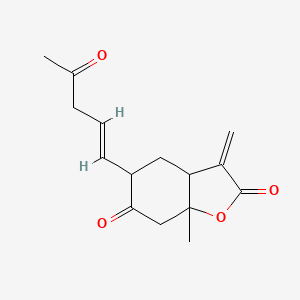
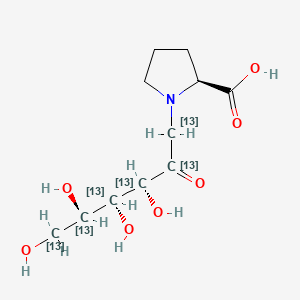

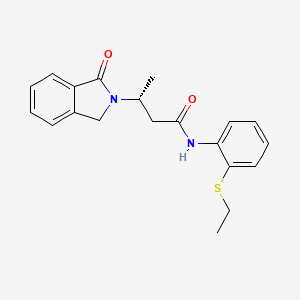
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
